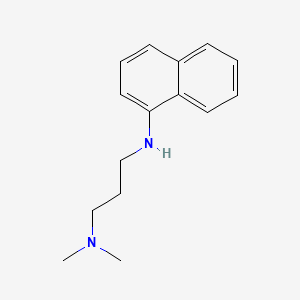
4-(Butan-2-YL)benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Butan-2-YL)benzene-1,2-diol typically involves the alkylation of catechol. One common method is the Friedel-Crafts alkylation, where catechol reacts with 2-butanol in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds under controlled temperature conditions to ensure selective alkylation at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or other solid acids can be employed to facilitate the reaction, and the process parameters are optimized to maximize the output while minimizing by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction of this compound can lead to the formation of corresponding dihydroxy derivatives. Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization. Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) are typical examples.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation reactions using halogens in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated catechols.
科学的研究の応用
Chemistry: 4-(Butan-2-YL)benzene-1,2-diol is used as an intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable in the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving catechols. It serves as a model substrate for investigating the activity of catechol oxidases and other related enzymes.
Medicine: Potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: In the industrial sector, this compound is utilized in the production of antioxidants, stabilizers, and other specialty chemicals. Its role as an intermediate in the synthesis of polymers and resins is also noteworthy.
作用機序
The mechanism by which 4-(Butan-2-YL)benzene-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of quinones. These quinones can further participate in redox cycling, generating reactive oxygen species (ROS) that may have biological implications.
類似化合物との比較
Catechol (benzene-1,2-diol): The parent compound, lacking the butan-2-yl group.
4-Methylcatechol (4-methylbenzene-1,2-diol): Similar structure with a methyl group instead of a butan-2-yl group.
4-Ethylcatechol (4-ethylbenzene-1,2-diol): Features an ethyl group in place of the butan-2-yl group.
Uniqueness: 4-(Butan-2-YL)benzene-1,2-diol is unique due to the presence of the butan-2-yl group, which imparts distinct steric and electronic properties. This modification can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications where these properties are advantageous.
特性
分子式 |
C10H14O2 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
4-butan-2-ylbenzene-1,2-diol |
InChI |
InChI=1S/C10H14O2/c1-3-7(2)8-4-5-9(11)10(12)6-8/h4-7,11-12H,3H2,1-2H3 |
InChIキー |
WGGXNHOXAQXOAQ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1=CC(=C(C=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Butyl 4-[[2-oxo-2-(pyridin-2-ylmethylamino)acetyl]amino]benzoate](/img/structure/B11997860.png)
![4-methyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B11997865.png)
![S-methyl N-[(2S)-2-chlorocyclohexyl]carbamothioate](/img/structure/B11997872.png)
![2-(4-{(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)imino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B11997878.png)
![4-{[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997887.png)

![Propyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11997900.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11997912.png)

